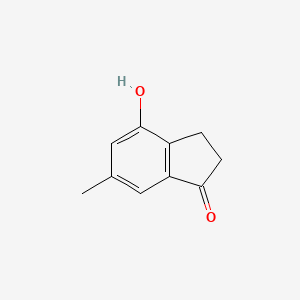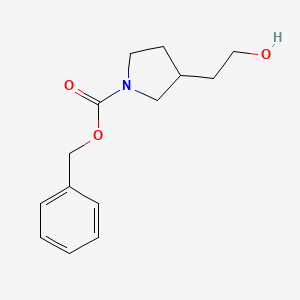
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol is a fluorinated organic compound that features prominently in various scientific and industrial applications. The presence of trifluoromethyl groups and a pyridine ring in its structure imparts unique chemical and physical properties, making it a valuable compound in the fields of pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of a suitable precursor, such as trichloromethyl-pyridine, followed by subsequent reactions to introduce the hydroxyl groups . The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The production process is designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, amines, and carboxylic acids. These products retain the unique properties imparted by the trifluoromethyl groups, making them valuable intermediates in further chemical synthesis .
科学的研究の応用
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoro-1-(pyridin-3-yl)ethane-1,1-diol: Similar structure but lacks the additional trifluoromethyl group, resulting in different chemical properties.
2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethanone: Contains a ketone group instead of hydroxyl groups, leading to different reactivity and applications.
Uniqueness
The presence of both trifluoromethyl groups and hydroxyl groups in 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-3-yl)ethane-1,1-diol imparts unique properties, such as increased lipophilicity and the ability to form hydrogen bonds. These characteristics make it particularly valuable in the design of bioactive compounds and advanced materials .
特性
分子式 |
C8H5F6NO2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[5-(trifluoromethyl)pyridin-3-yl]ethane-1,1-diol |
InChI |
InChI=1S/C8H5F6NO2/c9-7(10,11)5-1-4(2-15-3-5)6(16,17)8(12,13)14/h1-3,16-17H |
InChIキー |
OUALUKSTKGUQCL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C(F)(F)F)C(C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12328996.png)
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12329002.png)

![6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-3(12),4,6,8,17-pentaen-13-one](/img/structure/B12329015.png)
![tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B12329019.png)
![5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12329022.png)
![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 4-chloro-3,7-dihydro-](/img/structure/B12329039.png)
![Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-](/img/structure/B12329042.png)
![10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12329044.png)

![2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-](/img/structure/B12329049.png)


